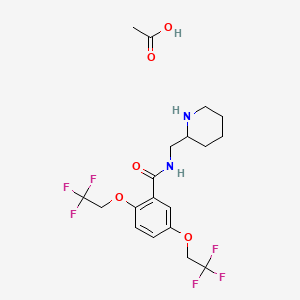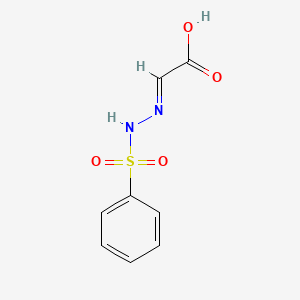
2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID is a chemical compound with the molecular formula C8H8N2O4S. It is known for its unique structure, which includes a phenylsulfonyl group attached to a hydrazono group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(phenylsulfonyl)hydrazono]- typically involves the reaction of phenylsulfonylhydrazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of acetic acid, [(phenylsulfonyl)hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the
Propiedades
Número CAS |
19395-50-7 |
|---|---|
Fórmula molecular |
C8H8N2O4S |
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
(2E)-2-(benzenesulfonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C8H8N2O4S/c11-8(12)6-9-10-15(13,14)7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b9-6+ |
Clave InChI |
RCQAMFWVAJUBGD-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JDR 004 JDR-004 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


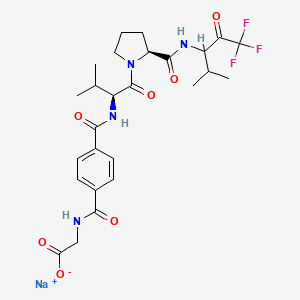
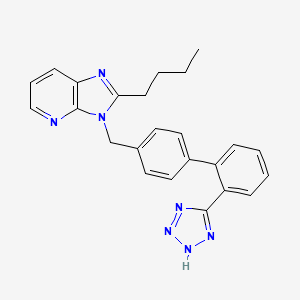
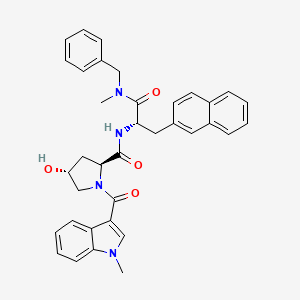
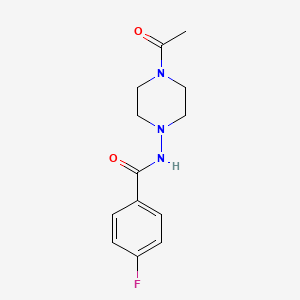
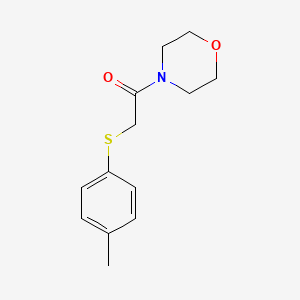

![[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-](/img/structure/B1672751.png)
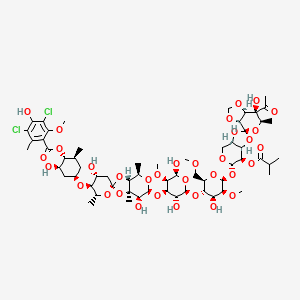
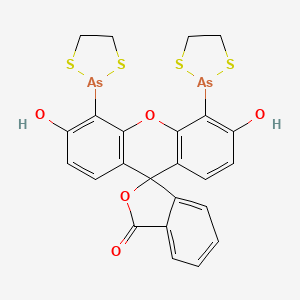
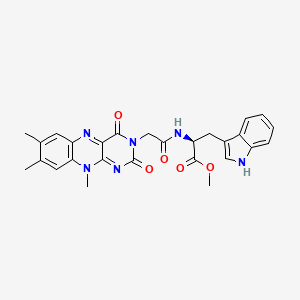
![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)


